molecular formula C20H21FN4O3 B2461099 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326847-23-7

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2461099
CAS No.: 1326847-23-7
M. Wt: 384.411
InChI Key: WBBAVMIEOVQSNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H21FN4O3 and its molecular weight is 384.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1326917-58-1) is a synthetic compound that belongs to the class of triazole derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific triazole derivative, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H21FN4O3C_{20}H_{21}FN_4O_3 with a molecular weight of 384.4 g/mol. The compound features a triazole ring which is known for its ability to interact with biological targets effectively.

PropertyValue
Molecular FormulaC20H21FN4O3C_{20}H_{21}FN_4O_3
Molecular Weight384.4 g/mol
CAS Number1326917-58-1

Triazole derivatives typically exert their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many triazoles inhibit enzymes involved in cancer cell proliferation and survival. For example, they may target kinases or other proteins critical for cell signaling pathways.
  • Induction of Apoptosis : Compounds like this compound have been shown to induce apoptosis in various cancer cell lines by promoting mitochondrial dysfunction and activating caspase cascades.
  • Cell Cycle Arrest : This compound may also interfere with the cell cycle progression by affecting regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity against several cancer cell lines:

  • In Vitro Studies : In studies involving non-small cell lung cancer (NSCLC) cell lines such as A549 and H460, this compound demonstrated robust antiproliferative effects with IC50 values comparable to established chemotherapeutics like Erlotinib . The compound induced apoptosis characterized by morphological changes typical of programmed cell death.
  • Mechanistic Insights : The compound was found to inhibit the phosphorylation of epidermal growth factor receptor (EGFR), a common target in NSCLC treatment. This inhibition leads to reduced downstream signaling that promotes cancer cell survival and proliferation .

Antimicrobial Activity

Beyond its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial properties. Triazole compounds are generally known for their antifungal activity; however, specific data on this compound's efficacy against bacterial strains is still emerging.

Study 1: Antiproliferative Effects on NSCLC Cells

A study investigated the effects of this compound on NSCLC cells. The results showed:

  • Cell Lines Tested : A549 and H460.
  • IC50 Values : Approximately 0.5 µM for both cell lines.
  • Mechanism : Induction of apoptosis confirmed by flow cytometry and caspase activation assays.

Study 2: In Vivo Efficacy in Xenograft Models

In xenograft models using A549 cells:

  • Treatment Regimen : Daily administration of the compound.
  • Outcome : Significant tumor growth inhibition compared to control groups.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-3-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O3/c1-13-10-15(5-6-16(13)21)25-12-17(23-24-25)20(26)22-9-8-14-4-7-18(27-2)19(11-14)28-3/h4-7,10-12H,8-9H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBAVMIEOVQSNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.